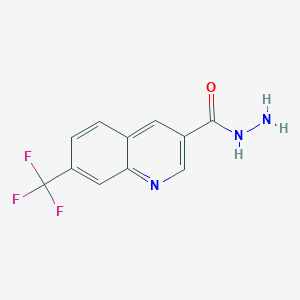

7-(Trifluoromethyl)quinoline-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(Trifluoromethyl)quinoline-3-carbohydrazide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable target for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of quinoline hydrazide, which is then reacted with various substituted aldehydes in ethanolic media to yield the final product . Another approach involves the reaction of quinoline hydrazide with benzoic acid in the presence of phosphorus oxychloride (POCl3) to produce 4-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the compound into different derivatives with altered properties.

Substitution: This reaction involves replacing one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline-based compounds with different substituents .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that 7-(trifluoromethyl)quinoline-3-carbohydrazide exhibits significant antibacterial activity against various strains, including:

- Mycobacterium smegmatis

- Pseudomonas aeruginosa

- Candida albicans (antifungal activity)

- Penicillium chrysogenum (antifungal activity)

These findings suggest its potential as a candidate for developing new antimicrobial agents, especially against antibiotic-resistant strains .

Anticancer Activity

Studies indicate that this compound possesses cytotoxic properties, making it a candidate for cancer therapy. In vitro assays have shown that it can inhibit the growth of cancer cells, with some derivatives demonstrating even more potent anticancer activity than established chemotherapeutics like cisplatin .

Applications in Material Science

Beyond its pharmaceutical applications, this compound is also being explored in material science due to its unique properties. Its ability to interact with biomolecules allows for potential applications in drug delivery systems and nanotechnology.

Case Studies

- Antimicrobial Studies : A study published in a peer-reviewed journal highlighted the synthesis and antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated a significant reduction in bacterial growth when treated with the compound, showcasing its potential as a new antimicrobial agent .

- Anticancer Research : Another study focused on the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated that it effectively inhibited cell proliferation, suggesting mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme enoyl-ACP reductase, which is essential for the synthesis of fatty acids in bacteria . This inhibition disrupts bacterial cell wall synthesis, leading to antimicrobial effects. The compound’s trifluoromethyl group enhances its binding affinity to the target enzyme, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-8-trifluoromethyl-quinoline derivatives: These compounds share a similar quinoline core structure but differ in the position and type of substituents.

N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine derivatives: These compounds have additional functional groups that modify their chemical and biological properties.

Uniqueness

7-(Trifluoromethyl)quinoline-3-carbohydrazide is unique due to its specific combination of a trifluoromethyl group and a carbohydrazide moiety. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to other quinoline derivatives.

Biological Activity

7-(Trifluoromethyl)quinoline-3-carbohydrazide is a synthetic organic compound notable for its diverse biological activities, particularly in antimicrobial applications. This compound features a quinoline ring substituted with a trifluoromethyl group and a carbohydrazide moiety, which enhances its lipophilicity and biological potency. The molecular formula is C11H9F3N4O, with a molecular weight of approximately 270.21 g/mol.

The synthesis of this compound typically involves several steps, including nucleophilic substitutions and condensation reactions. Common methods include the reaction of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid with hydrazine hydrate.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including:

- Mycobacterium smegmatis : Inhibitory effects were noted with zones of inhibition reaching up to 16 mm .

- Pseudomonas aeruginosa : The compound demonstrated effective antibacterial properties, with maximum inhibition reported at 19 mm .

- Candida albicans and Penicillium chrysogenum : Antifungal activity has also been observed against these fungi.

The compound's ability to inhibit specific bacterial enzymes contributes to its efficacy in combating antibiotic-resistant strains.

Molecular docking studies suggest that this compound effectively binds to active sites of target proteins involved in bacterial resistance mechanisms. This binding may inhibit their function, thus contributing to its antimicrobial activity. The presence of both trifluoromethyl and carbohydrazide functional groups enhances its interaction with biological targets, making it unique among quinoline derivatives.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide | Amino group at position 4 | Antimicrobial properties |

| 8-(Trifluoromethyl)quinoline-3-carbohydrazide | Trifluoromethyl group at position 8 | Antitubercular activity |

| 4-Hydroxy-7-(trifluoromethyl)quinoline | Hydroxy group at position 4 | Antibacterial activity |

| 2-Bromo-7-(trifluoromethyl)quinoline | Bromo substituent at position 2 | Potential anticancer activity |

Case Studies and Research Findings

- Antibacterial Evaluation : A study evaluated the antibacterial efficacy of various derivatives of quinoline, including this compound, against clinical isolates. Results indicated that this compound showed superior activity compared to traditional antibiotics, especially against resistant strains .

- In Vitro Studies : In vitro assays demonstrated that the compound significantly influenced cell signaling pathways related to inflammation and apoptosis, indicating potential applications in cancer therapy.

- Molecular Interaction Studies : Recent research utilized in-silico modeling to predict ligand-receptor interactions, revealing that the compound adheres to Lipinski's rule of five, suggesting good bioavailability for pharmaceutical development .

Properties

Molecular Formula |

C11H8F3N3O |

|---|---|

Molecular Weight |

255.20 g/mol |

IUPAC Name |

7-(trifluoromethyl)quinoline-3-carbohydrazide |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)8-2-1-6-3-7(10(18)17-15)5-16-9(6)4-8/h1-5H,15H2,(H,17,18) |

InChI Key |

VDZULIUQOCLLPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)NN)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.